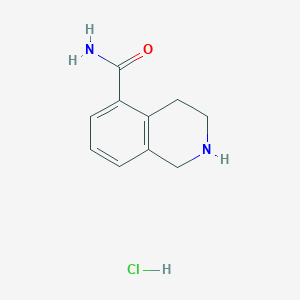

1,2,3,4-Tetrahydroisoquinoline-5-carboxamide hydrochloride

CAS No.: 2031268-80-9

Cat. No.: VC8412282

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2031268-80-9 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.67 |

| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-5-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O.ClH/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9;/h1-3,12H,4-6H2,(H2,11,13);1H |

| Standard InChI Key | OQXDMIKECXSRDZ-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C(=CC=C2)C(=O)N.Cl |

| Canonical SMILES | C1CNCC2=C1C(=CC=C2)C(=O)N.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol . Its IUPAC name, 1,2,3,4-tetrahydroisoquinoline-5-carboxamide; hydrochloride, reflects the fully saturated isoquinoline core, amide functional group, and hydrochloric acid salt formation. Key identifiers include:

| Property | Value |

|---|---|

| PubChem CID | 126809453 |

| MDL Number | MFCD30345046 |

| InChI Key | OQXDMIKECXSRDZ-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C(=CC=C2)C(=O)N.Cl |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The THIQ core consists of a benzene ring fused to a piperidine ring, with the carboxamide group (-CONH₂) at position 5 and a protonated nitrogen forming the hydrochloride salt . This structural configuration enhances water solubility compared to non-salt forms, a critical factor in pharmaceutical formulations.

Biological Activities and Structure–Activity Relationships (SAR)

THIQ derivatives exhibit broad bioactivity, as highlighted in recent reviews . While specific data for 1,2,3,4-tetrahydroisoquinoline-5-carboxamide hydrochloride are unavailable, SAR trends for analogous compounds suggest:

Neuroprotective Effects

THIQ scaffolds interact with neurotransmitter receptors, such as dopamine and serotonin receptors. The carboxamide group’s hydrogen-bonding capacity could modulate receptor affinity, potentially aiding in neurodegenerative disease research .

Anticancer Properties

Substituents at the 5-position influence cytotoxicity. Carboxamide-bearing THIQs may act as topoisomerase inhibitors or induce apoptosis in cancer cells, though mechanistic studies are needed for this specific derivative .

Applications in Drug Discovery

Lead Compound Optimization

The carboxamide group offers a site for structural diversification, enabling medicinal chemists to optimize pharmacokinetic properties such as solubility and metabolic stability. For instance, replacing the amide with a sulfonamide or urea could alter target binding .

Prodrug Development

The hydrochloride salt form improves bioavailability, making it suitable for prodrug strategies. Enzymatic cleavage of the amide bond in vivo could release active metabolites targeting specific tissues .

Future Directions

Further research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume